molecular formula C14H21NO2 B13820971 3,5-Diacetyl-1,4-dihydro-4-isopropyl-2,6-dimethylpyridine CAS No. 21170-62-7

3,5-Diacetyl-1,4-dihydro-4-isopropyl-2,6-dimethylpyridine

Cat. No.: B13820971
CAS No.: 21170-62-7
M. Wt: 235.32 g/mol
InChI Key: FLQGYNGSFPJLCS-UHFFFAOYSA-N
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Description

3,5-Diacetyl-1,4-dihydro-4-isopropyl-2,6-dimethylpyridine: is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol It is a derivative of pyridine, characterized by the presence of acetyl groups at the 3 and 5 positions, an isopropyl group at the 4 position, and methyl groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diacetyl-1,4-dihydro-4-isopropyl-2,6-dimethylpyridine typically involves the reaction of 2,6-dimethylpyridine with acetylating agents under controlled conditions. One common method includes the use of acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product through a series of steps involving heating and purification.

Industrial Production Methods: Industrial production of this compound may involve large-scale acetylation processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,5-Diacetyl-1,4-dihydro-4-isopropyl-2,6-dimethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,5-Diacetyl-1,4-dihydro-4-isopropyl-2,6-dimethylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Diacetyl-1,4-dihydro-4-isopropyl-2,6-dimethylpyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Uniqueness: 3,5-Diacetyl-1,4-dihydro-4-isopropyl-2,6-dimethylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

CAS No.

21170-62-7

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

1-(5-acetyl-2,6-dimethyl-4-propan-2-yl-1,4-dihydropyridin-3-yl)ethanone

InChI

InChI=1S/C14H21NO2/c1-7(2)12-13(10(5)16)8(3)15-9(4)14(12)11(6)17/h7,12,15H,1-6H3

InChI Key

FLQGYNGSFPJLCS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)C)C(C)C)C(=O)C

Origin of Product

United States

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